molecular formula C13H19NO B13738849 N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine

Cat. No.: B13738849
M. Wt: 205.30 g/mol
InChI Key: POXCAWFNOOKAMP-UHFFFAOYSA-N
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Description

2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) is an organic compound with the molecular formula C13H19NO. It is a derivative of propenamine, featuring an ethylphenoxyethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) typically involves the reaction of 2-propen-1-amine with 2-(3-ethylphenoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: A simpler derivative with the molecular formula C3H7N, lacking the ethylphenoxyethyl group.

    2-Propen-1-amine, N-ethyl-: Another derivative with an ethyl group attached to the nitrogen atom.

    2-Propen-1-amine, N,N-di-2-propenyl-: A more complex derivative with two propenyl groups attached to the nitrogen atom.

Uniqueness

2-Propen-1-amine,N-[2-(3-ethylphenoxy)ethyl]-(9CI) is unique due to the presence of the ethylphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it valuable for specific applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[2-(3-ethylphenoxy)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO/c1-3-8-14-9-10-15-13-7-5-6-12(4-2)11-13/h3,5-7,11,14H,1,4,8-10H2,2H3

InChI Key

POXCAWFNOOKAMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCNCC=C

Origin of Product

United States

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